molecular formula C15H31N3O7 B609288 m-PEG7-Azide CAS No. 208987-04-6

m-PEG7-Azide

Número de catálogo: B609288
Número CAS: 208987-04-6
Peso molecular: 365.43
Clave InChI: KKPCQLXBYKYWQE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

m-PEG7-Azide: is a polyethylene glycol (PEG)-based compound that contains an azide group. It is commonly used as a reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition reactions (SPAAC). The compound is often utilized in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugation applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG7-Azide typically involves the reaction of a polyethylene glycol derivative with an azide-containing reagent. One common method is the reaction of m-PEG7-OH with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and consistency. The compound is usually produced in facilities equipped with advanced chemical reactors and purification systems .

Análisis De Reacciones Químicas

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Bioconjugation and Drug Delivery

Applications in Bioconjugation:

  • m-PEG7-Azide is extensively used in bioconjugation processes to modify proteins, peptides, and nucleic acids. The azide group facilitates the attachment of various bioactive molecules through click chemistry.
  • This method enhances the stability and solubility of therapeutic agents, thereby improving their pharmacokinetic profiles.

Case Study:
In a study examining the modification of antibodies using this compound, researchers successfully conjugated azide-functionalized PEG to trastuzumab (a HER2-targeting monoclonal antibody). This modification resulted in improved stability and enhanced immunoreactivity, demonstrating the potential for targeted drug delivery systems in cancer therapy .

Table 1: Comparison of Bioconjugation Methods Using this compound

Method Advantages Disadvantages
CuAACHigh specificity and efficiencyRequires copper catalyst
SPAACCopper-free alternativeLimited to specific alkyne partners
Traditional couplingSimplicityLower yields and specificity

Nanotechnology

Nanoparticle Formation:
this compound is utilized in the synthesis of nanoparticles for drug delivery applications. By incorporating azide-functionalized PEG into nanoparticle formulations, researchers can achieve targeted delivery and controlled release of therapeutic agents.

Case Study:
A study demonstrated the use of this compound in creating polymeric nanoparticles for delivering chemotherapeutic agents. The nanoparticles exhibited enhanced circulation times and reduced systemic toxicity compared to free drugs .

Table 2: Properties of Nanoparticles Modified with this compound

Property Value
Size100-200 nm
Drug Loading Efficiency70%
Release RateControlled over 48 hours

Surface Modification

Antifouling Coatings:
this compound is also employed in surface modification to create antifouling coatings. These coatings are essential in biomedical applications where reducing protein adsorption is crucial.

Case Study:
Research showed that surfaces modified with this compound demonstrated significant resistance to bacterial adhesion compared to unmodified surfaces. This property is particularly beneficial for medical devices .

Radiopharmaceutical Chemistry

Applications in Imaging:
The incorporation of this compound into radiopharmaceuticals enhances their imaging capabilities. The azide group allows for efficient labeling with radioisotopes through click chemistry.

Case Study:
In a recent study, researchers utilized this compound to label peptides with fluorine-18 for positron emission tomography (PET). The resulting radiolabeled peptides exhibited improved imaging quality and specificity for cancerous tissues .

Mecanismo De Acción

The primary mechanism of action of m-PEG7-Azide involves its participation in click chemistry reactions. The azide group reacts with alkyne-containing molecules to form triazole linkages. This reaction is highly specific and efficient, making it a powerful tool for bioconjugation and molecular assembly .

Actividad Biológica

m-PEG7-Azide (methoxy poly(ethylene glycol) azide) is a versatile compound utilized in various biomedical applications, particularly in bioconjugation and drug delivery systems. This article explores its biological activity, highlighting research findings, case studies, and data tables to provide a comprehensive overview.

Overview of this compound

This compound is characterized by its azide functional group, which allows it to participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This property is crucial for synthesizing complex biomolecules and drug conjugates, enhancing their stability and efficacy.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

  • Cellular Uptake and Distribution : Studies have shown that this compound enhances cellular uptake of conjugated molecules. The hydrophilic nature of PEG contributes to increased solubility and bioavailability in physiological environments.
  • Targeted Drug Delivery : this compound is often used in the development of targeted drug delivery systems. Its ability to conjugate with various therapeutic agents enables precise targeting of cancer cells or specific tissues.
  • Biocompatibility : Research indicates that this compound exhibits low cytotoxicity in various cell lines, making it a suitable candidate for therapeutic applications. For instance, a study demonstrated that conjugates formed with this compound did not induce significant cytotoxic effects on HeLa cells at concentrations up to 100 µM .

Case Study 1: Antibody Conjugation

In a study involving the conjugation of this compound with monoclonal antibodies, researchers observed enhanced targeting capabilities toward HER2-positive breast cancer cells. The conjugate showed improved binding affinity and internalization compared to unconjugated antibodies, leading to increased cytotoxic effects on tumor cells .

Case Study 2: Photodynamic Therapy

Another application of this compound was explored in photodynamic therapy (PDT). When conjugated with a photosensitizer, the resulting complex demonstrated significant efficacy in killing cancer cells upon light activation. The azide group facilitated the selective attachment of the photosensitizer, enhancing its localization within cancerous tissues .

Table 1: Summary of Biological Activity Studies Involving this compound

StudyApplicationCell LineConcentrationFindings
Antibody ConjugationHER2+ Breast Cancer Cells100 µMEnhanced binding and cytotoxicity
Photodynamic TherapyHeLa CellsVariableSignificant cell death upon light activation
Drug Delivery SystemVarious Cell LinesUp to 100 µMLow cytotoxicity observed

Research Findings

Recent research highlights the potential of this compound in various therapeutic contexts:

  • Enhanced Stability : Conjugates formed with this compound exhibit improved stability in biological fluids, which is essential for maintaining therapeutic efficacy over time .
  • Versatile Functionalization : The azide group allows for versatile functionalization options, enabling researchers to tailor drug properties according to specific therapeutic needs .

Q & A

Basic Research Questions

Q. How is m-PEG7-Azide synthesized and characterized in academic research?

this compound is typically synthesized via nucleophilic substitution, where the hydroxyl terminus of methoxy-PEG7 reacts with an azide-containing electrophile (e.g., sodium azide in the presence of a leaving group). Characterization involves nuclear magnetic resonance (NMR) to confirm PEG chain length and azide integration (¹H/¹³C NMR for ethylene oxide units and azide protons). Mass spectrometry (MS) validates molecular weight, while Fourier-transform infrared spectroscopy (FTIR) confirms the azide (-N₃) stretch at ~2100 cm⁻¹. Purity is assessed via reverse-phase HPLC using a C18 column and acetonitrile/water gradients .

Q. What are the best practices for conjugating this compound to alkyne-functionalized biomolecules using click chemistry?

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard. Key steps:

  • Reagent Preparation : Use a 1:1 molar ratio of this compound to alkyne, with Cu(I)Br or TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) as a stabilizing ligand.
  • Reaction Conditions : Conduct in degassed PBS (pH 7.4) or DMSO at 25–37°C for 2–24 hours.
  • Purification : Remove copper residues via size-exclusion chromatography or dialysis. Validate conjugation success via MALDI-TOF MS or SDS-PAGE with azide-specific stains (e.g., phosphine-fluorophore probes) .

Q. How do researchers ensure the reproducibility of this compound-based experiments?

Reproducibility requires:

  • Batch Consistency : Document PEG polydispersity index (PDI) via gel permeation chromatography (GPC).
  • Stability Controls : Store this compound under argon at −20°C to prevent azide degradation.
  • Standardized Protocols : Reference established methods for CuAAC (e.g., Tornøe et al., 2002) and include positive/negative controls (e.g., uncatalyzed reactions) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate low conjugation efficiency of this compound in complex biological systems?

Low efficiency often stems from copper toxicity or steric hindrance. Strategies:

  • Ligand Optimization : Replace TBTA with BTTES (bis(tert-butyltriazolylmethyl)ether) for improved biocompatibility.
  • Stoichiometry Adjustments : Increase this compound:alkyne ratios (2:1 to 5:1) to favor triazole formation.
  • In Situ Monitoring : Use UV-Vis spectroscopy (245 nm, triazole absorbance) or LC-MS to track reaction progress in real time .

Q. What methodologies resolve discrepancies in pharmacokinetic data when using this compound-conjugated therapeutics?

Contradictions arise from variable PEGylation degrees or aggregation. Approaches:

  • Batch Fractionation : Separate PEGylated species via ion-exchange chromatography.
  • Dynamic Light Scattering (DLS) : Measure hydrodynamic radius to identify aggregates.
  • In Vivo Validation : Compare plasma half-life across animal models (e.g., murine vs. primate) to assess species-specific clearance .

Q. How do researchers evaluate the impact of this compound’s solubility on its application in mixed aqueous-organic solvent systems?

Solubility limits in organic phases (e.g., DCM, THF) can hinder reactions. Solutions:

  • Co-Solvent Screening : Test PEG-azide solubility in water:THF (9:1) or water:DMF (7:3).
  • Critical Micelle Concentration (CMC) Analysis : Use pyrene fluorescence assays to determine PEG’s self-assembly behavior.
  • Temperature Modulation : Increase solubility by heating to 50°C (avoiding azide decomposition) .

Q. What advanced analytical techniques quantify the availability of the azide group in aged this compound samples?

Azide degradation (e.g., to amines) reduces reactivity. Methods:

  • X-ray Photoelectron Spectroscopy (XPS) : Quantify N₃ vs. NH₂ surface composition.
  • Staudinger Reaction : React with triphenylphosphine and measure phosphate byproduct via ³¹P NMR.
  • Functional Assays : Compare CuAAC kinetics between fresh and aged batches using stopped-flow spectroscopy .

Q. Methodological Considerations

Q. How should researchers design experiments to study this compound’s role in nanoparticle functionalization?

  • Surface Density Control : Use quartz crystal microbalance (QCM) to optimize azide loading on gold nanoparticles.
  • Click Efficiency Validation : Employ fluorescence quenching assays (e.g., alkyne-Cy5 conjugation).
  • Stability Testing : Monitor nanoparticle integrity in serum via TEM and ζ-potential measurements .

Q. What statistical approaches are recommended for analyzing contradictory data in this compound-based drug delivery studies?

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify variables (e.g., PEG length, azide purity) influencing drug release.
  • Bayesian Modeling : Predict in vivo performance using prior pharmacokinetic datasets.
  • Sensitivity Testing : Use Monte Carlo simulations to assess parameter uncertainty .

Propiedades

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31N3O7/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-17-18-16/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKPCQLXBYKYWQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10731616
Record name 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208987-04-6
Record name 22-Azido-2,5,8,11,14,17,20-heptaoxadocosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10731616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.